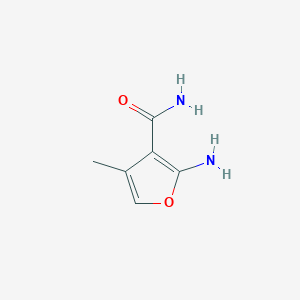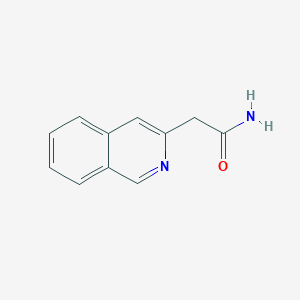
2-(Isoquinolin-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Isoquinolin-3-yl)acetamide is an organic compound with the molecular formula C₁₁H₁₀N₂O. It belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Isoquinolin-3-yl)acetamide typically involves the reaction of isoquinoline with acetic anhydride in the presence of a catalyst. One common method is the cyanoacetylation of isoquinoline, where isoquinoline reacts with cyanoacetic acid under reflux conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Isoquinolin-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoquinoline-3-carboxylic acid derivatives.
Reduction: Reduction reactions can yield isoquinoline-3-ylmethanol derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the isoquinoline ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions
Major Products:
Oxidation: Isoquinoline-3-carboxylic acid derivatives.
Reduction: Isoquinoline-3-ylmethanol derivatives.
Substitution: Various isoquinoline derivatives with different functional groups
Wissenschaftliche Forschungsanwendungen
2-(Isoquinolin-3-yl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, catalysts, and materials with specific properties
Wirkmechanismus
The mechanism of action of 2-(Isoquinolin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate receptors related to inflammation .
Vergleich Mit ähnlichen Verbindungen
Quinoline: A nitrogen-containing heterocyclic compound with similar biological activities.
Isoquinoline: The parent compound of 2-(Isoquinolin-3-yl)acetamide, known for its diverse applications.
Quinolinyl-pyrazoles: Compounds with a quinoline and pyrazole moiety, exhibiting significant pharmacological properties
Uniqueness: this compound stands out due to its specific structural features and the ability to undergo a wide range of chemical reactions. Its potential therapeutic applications and versatility in organic synthesis make it a valuable compound in scientific research .
Eigenschaften
Molekularformel |
C11H10N2O |
|---|---|
Molekulargewicht |
186.21 g/mol |
IUPAC-Name |
2-isoquinolin-3-ylacetamide |
InChI |
InChI=1S/C11H10N2O/c12-11(14)6-10-5-8-3-1-2-4-9(8)7-13-10/h1-5,7H,6H2,(H2,12,14) |
InChI-Schlüssel |
KCPPNFIKVKDWCY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=NC(=CC2=C1)CC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


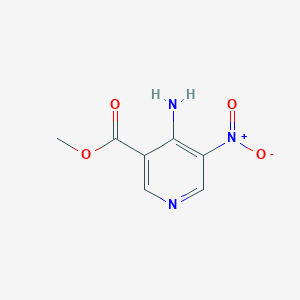
![5,5'-([2,2'-Bipyridine]-5,5'-diyl)diisophthalaldehyde](/img/structure/B13658248.png)
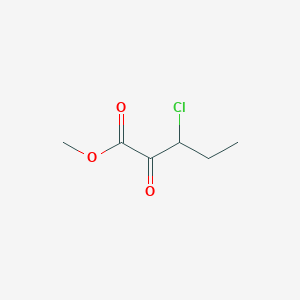
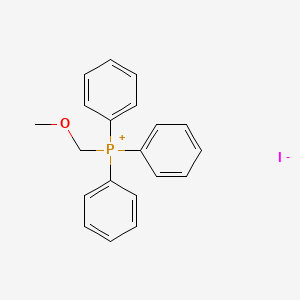
![2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B13658253.png)
![4-Methyl-2-[(propan-2-yl)amino]pentanoic acid hydrochloride](/img/structure/B13658258.png)
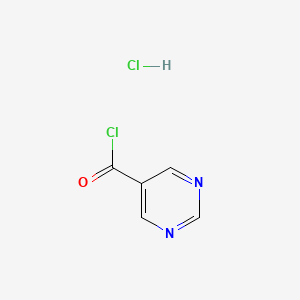
![4-[(E,3S)-3-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-3-(4-hydroxyphenyl)prop-1-enyl]phenol](/img/structure/B13658274.png)
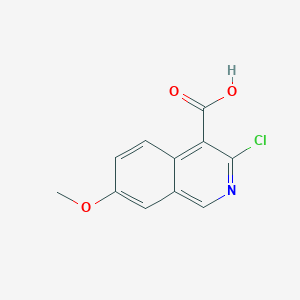
![1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-pyrazole-3-carboxylicacid](/img/structure/B13658280.png)


![3,5-dichloro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13658317.png)
